Tert-butyl Dithiobenzoate

Catalog No.
S1911315
CAS No.
5925-55-3
M.F
C11H14S2
M. Wt
210.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl Dithiobenzoate

CAS Number

5925-55-3

Product Name

Tert-butyl Dithiobenzoate

IUPAC Name

tert-butyl benzenecarbodithioate

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

NNADJWNJTLVMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1

Tert-butyl dithiobenzoate (TBT) is a key player in a specialized polymerization technique called Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization []. RAFT allows for the controlled synthesis of polymers with well-defined characteristics like molecular weight and architecture.

Here's how TBT functions in RAFT polymerization:

  • Chain Transfer Agent (CTA)

    TBT acts as a Chain Transfer Agent (CTA) within the reaction. It reversibly reacts with growing polymer chains, controlling their propagation and ultimately affecting the final polymer's molecular weight [].

  • Controlled Polymerization

    During RAFT polymerization, TBT undergoes a cycle of activation and deactivation. This cycle allows for better control over the polymerization process compared to traditional radical polymerization techniques [].

  • Tailored Polymers

    The use of TBT in RAFT enables the creation of polymers with specific functionalities. This is achieved by incorporating functional groups into the structure of the TBT molecule, which then gets transferred to the growing polymer chain [].

Researchers utilize TBT in RAFT studies to:

  • Investigate Reaction Kinetics

    Studies employ TBT to understand the kinetics of RAFT polymerization, including factors influencing chain growth and termination rates.

  • Develop New Materials

    Researchers leverage TBT's controlled polymerization capabilities to design and synthesize novel polymeric materials with desired properties for various applications [].

Tert-butyl dithiobenzoate is an organic compound characterized by the presence of a tert-butyl group and a dithiobenzoate moiety. Its chemical structure can be represented as C6H5C SC CH 3 3 2O2S\text{C}_6\text{H}_5\text{C SC CH 3 3 }_2\text{O}_2\text{S}. The compound is notable for its role in reversible addition-fragmentation chain transfer polymerization, commonly referred to as RAFT polymerization, which is a technique used to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

, primarily as a chain transfer agent in RAFT polymerization. The mechanism involves the formation of a radical species that can add to a growing polymer chain, thus controlling the polymerization process. Key reactions include:

  • RAFT Polymerization: In this process, tert-butyl dithiobenzoate can mediate the polymerization of acrylates and methacrylates, allowing for the production of polymers with specific architectures and functionalities .
  • Fragmentation: The compound undergoes β-scission, where the radical generated from the addition of a growing polymer chain to tert-butyl dithiobenzoate can break down into smaller radicals, influencing the kinetics of polymer growth .

Tert-butyl dithiobenzoate can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting tert-butyl mercaptan with benzoyl chloride in the presence of a base, leading to the formation of tert-butyl dithiobenzoate.
  • RAFT Polymerization Initiation: It can also be produced as part of the RAFT process by using appropriate precursors and conditions that favor the formation of dithiobenzoate groups .

Tert-butyl dithiobenzoate is primarily utilized in:

  • Polymer Chemistry: As a chain transfer agent in RAFT polymerization, it enables the synthesis of polymers with controlled molecular weights and functionalities.
  • Material Science: The polymers produced using tert-butyl dithiobenzoate find applications in coatings, adhesives, and other materials where specific properties are required.

Studies have shown that tert-butyl dithiobenzoate interacts effectively with various monomers during RAFT polymerization. The kinetics of these interactions are crucial for understanding how to manipulate polymer properties. Research has focused on:

  • Kinetic Modeling: Investigations into the missing steps in dithiobenzoate-mediated reactions provide insights into optimizing reaction conditions .
  • Fragmentation Rates: The rates at which tert-butyl radicals fragment off during polymerization are key to controlling molecular weight distribution .

Several compounds exhibit similarities to tert-butyl dithiobenzoate in structure or function. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Benzyl dithiobenzoateSimilar functional groupMore reactive in certain polymerizations
Ethyl dithiobenzoateSimilar backboneLower volatility compared to tert-butyl variant
Methyl dithiobenzoateSimilar functional groupOften used in different solvent systems

Tert-butyl dithiobenzoate stands out due to its specific branched structure, which influences its reactivity and performance as a chain transfer agent in RAFT polymerization.

Grignard Reagent-Based Approaches

Grignard reagents facilitate carbon-sulfur bond formation essential for tBDB synthesis. The reaction involves:

  • Strict exclusion of moisture to prevent Grignard reagent hydrolysis.
  • Ethoxyethane (diethyl ether) as the optimal solvent for its Lewis basicity and low nucleophilicity [2].

Radical Coupling Methodologies

tBDB is synthesized via radical-mediated pathways:

  • AIBN-initiated coupling: Azobisisobutyronitrile (AIBN) generates cyanoisopropyl radicals, which add to thiocarbonylthio compounds (e.g., benzyl dithiobenzoate), followed by fragmentation to yield tBDB [3] [6].
  • Mechanism:
    $$
    \ce{R- + S=C(Z)S-R' -> R-S- -C(Z)S-R' -> R-S-C(Z)=S + - R'}
    $$
    where $$ R = \ce{(CH3)2C(CN)} $$ and $$ R' = \ce{C(CH3)3} $$ [3].
  • Cross-termination products: Observed in mass spectrometry (e.g., para-substituted adducts) due to radical-radical coupling [3].

Deprotection Strategies for Functional Group Modification

The tert-butyl group in tBDB can be deprotected to modify end-group functionality:

  • Acid hydrolysis: Trifluoroacetic acid (TFA) or HCl cleaves the tert-butyl moiety, yielding dithiobenzoic acid intermediates [4].
  • Alternative deprotection: Zinc bromide or trimethylsilyl iodide (TMSI) in dichloromethane selectively removes tert-butyl without acidic conditions [4].
  • Applications: Enables post-polymerization modification of RAFT-synthesized polymers for advanced material design [4] [6].

Spectroscopic Characterization Techniques

NMR Spectral Analysis of Key Intermediates

NMR spectroscopy confirms tBDB structure and polymerization intermediates:

  • $$^1$$H NMR: tert-butyl protons appear as a singlet at 1.4–1.6 ppm. Aromatic protons (dithiobenzoate ring) resonate at 7.2–8.0 ppm [5] [6].
  • $$^{13}$$C NMR: Carbonyl carbon (C=S) at 195–210 ppm; tert-butyl quaternary carbon at 40–45 ppm [5].
  • Intermediate radicals: Delocalized thiocarbonyl radicals (e.g., $$\ce{R-S- =C-S-R}$$) exhibit distinct shifts due to paramagnetic effects [3].

UV-Vis Spectroscopy for RAFT Agent Stability Studies

tBDB’s thiocarbonylthio group ($$\ce{C=S}$$) exhibits characteristic UV-Vis absorption:

  • $$\lambda_{\text{max}}$$: 500–550 nm (visible range), indicating conjugation extent [1] [6].
  • Stability metrics:
    • Degradation under heat/light correlates with absorbance decay at 500 nm.
    • Kinetics studies reveal half-life dependence on solvent polarity and temperature [6].

Mass Spectrometric Validation of End-Group Fidelity

Electrospray ionization mass spectrometry (ESI-MS) verifies tBDB incorporation in polymers:

Tables

Table 1: Key NMR Chemical Shifts for tBDB and Intermediates [5] [6]

Group$$^1$$H NMR (ppm)$$^{13}$$C NMR (ppm)
tert-butyl ($$\ce{-C(CH3)3}$$)1.45 (s, 9H)40.2 (C), 29.8 (CH3)
Dithiobenzoate ring7.35–7.55 (m, 3H)128–140 (C aromatic)
7.85–8.00 (m, 2H)195.5 (C=S)

Table 2: Stability Metrics for tBDB via UV-Vis Spectroscopy [6]

Condition$$\lambda_{\text{max}}$$ (nm)Half-life (h)
Dioxane, 70°C5108.2
Toluene, 70°C52510.5
Acetonitrile, 70°C4955.8

Reversible Addition-Fragmentation Chain Transfer polymerization represents a sophisticated form of controlled radical polymerization that operates through a degenerative chain transfer mechanism [1] [2]. The fundamental process involves three primary stages: initiation, where conventional radical initiators generate primary radicals that react with monomers; the pre-equilibrium phase, where initial propagating radicals react with the original chain transfer agent; and the main equilibrium, where a dynamic exchange occurs between growing polymer radicals and dormant macromolecular chain transfer agents [3] [2].

The mechanistic foundation of RAFT polymerization centers on the thiocarbonylthio compound structure, characterized by the general formula Z-C(=S)-S-R, where the Z group modulates the reactivity of the carbon-sulfur double bond and the stability of intermediate radicals, while the R group functions as a leaving group capable of reinitiating polymerization [1] [2]. The effectiveness of this system depends critically on establishing rapid equilibrium between active propagating radicals and dormant polymer chains, ensuring that radical-radical termination events are minimized relative to the chain transfer processes [1].

The polymerization rate in RAFT systems follows conventional free radical kinetics according to the equation: Rp = kp[M]√(fkd[I]/kt), where kp represents the propagation rate coefficient, [M] is monomer concentration, f denotes initiator efficiency, kd is the decomposition rate coefficient, [I] is initial initiator concentration, and kt is the termination rate coefficient [1]. This relationship demonstrates that RAFT polymerization does not fundamentally alter the basic kinetic principles of radical polymerization but provides precise control through the chain transfer mechanism.

The living character of RAFT polymerization depends on maintaining a high fraction of living chains, defined by the equation L = [CTA]0/(2f[I]0(1-fc/2)), where [CTA]0 and [I]0 represent initial concentrations of chain transfer agent and initiator respectively, and fc is the coupling factor for termination events [1]. This mathematical relationship emphasizes the importance of optimizing the chain transfer agent to initiator ratio, typically maintained between 5-10, to maximize the proportion of chains capable of continued growth.

Dithiobenzoate-Mediated Chain Transfer Dynamics

Pre-Equilibrium Phase Behavior

The pre-equilibrium phase in dithiobenzoate-mediated RAFT polymerization exhibits distinctive kinetic characteristics that significantly influence the overall polymerization behavior [3] [4]. During this initial stage, propagating radicals add to the original chain transfer agent to form intermediate radicals, which subsequently fragment to release the R group and establish dormant polymer chains. For dithiobenzoate systems, the addition rate constants (kβ1, kβ2) are typically on the order of 1.8 × 10⁴ L·mol⁻¹·s⁻¹, while the corresponding fragmentation rate constants (k-β1, k-β2) are approximately 2.0 × 10⁻² s⁻¹ [3].

The pre-equilibrium behavior is characterized by relatively slow fragmentation kinetics compared to the main equilibrium, leading to the accumulation of intermediate radical species [4] [5]. This phenomenon has been directly observed through electron paramagnetic resonance spectroscopy studies, which revealed unexpectedly large concentrations of intermediate radicals during the early stages of polymerization [4]. The slow fragmentation manifests as an inhibition period ranging from 1000 to 5000 seconds, depending on the initial chain transfer agent concentration [3].

Experimental evidence suggests that the stability of intermediate radicals formed in the pre-equilibrium differs substantially from those generated in the main equilibrium [6]. The fragmentation rate coefficient determined through spin-trapping methodologies indicates values of approximately 0.042 s⁻¹ at 20°C, with activation parameters of EA = 82 ± 13.3 kJ mol⁻¹ and A = (1.4 ± 0.25) × 10¹³ s⁻¹ [5]. These parameters confirm that stable intermediate radicals are indeed formed during early polymerization stages, supporting the slow fragmentation theory as the primary explanation for inhibition effects.

Rate Retardation Phenomena

Rate retardation represents one of the most extensively studied and controversial aspects of dithiobenzoate-mediated RAFT polymerization [7] [8] [9]. This phenomenon occurs when polymerization rates deviate from conventional radical polymerization kinetics, typically manifesting as decreased rates with increasing chain transfer agent concentrations. The retardation effect has been documented across various monomer systems, with particular prominence in acrylate and styrene polymerizations mediated by dithiobenzoate agents [10] [8].

Recent comprehensive studies have demonstrated that rate retardation is not limited to dithiobenzoate systems but represents a universal phenomenon of varying severity across different chain transfer agent classes [11] [9]. The investigation of multiple monomer types and chain transfer agents revealed that retardation can be described using a single relationship that accounts for monomer reactivity and chain transfer agent composition, suggesting fundamental mechanistic similarities across different RAFT systems [11].

The magnitude of retardation effects correlates strongly with the RAFT equilibrium constant, defined as Keq = kadd/kfrag [8] [12]. For dithiobenzoate systems, equilibrium constants typically range from 75 ± 15 L·mol⁻¹ at 70°C to (2.3 ± 0.6) × 10⁵ L·mol⁻¹ at -40°C, demonstrating significant temperature dependence [13]. These values indicate that dithiobenzoate intermediate radicals are substantially more stable than their trithiocarbonate counterparts, contributing to the more pronounced retardation effects observed in dithiobenzoate-mediated polymerizations.

Termination vs. Chain Transfer Competitions

The competition between termination and chain transfer processes fundamentally determines the success of RAFT polymerization control [14]. In dithiobenzoate systems, this competition is particularly complex due to the possibility of cross-termination between propagating radicals and intermediate radical species [15]. Experimental evidence suggests that cross-termination reactions can occur throughout the polymerization process, not merely during the pre-equilibrium phase [16].

Mathematical modeling studies have revealed that the chain length dependence of cross-termination reactions significantly influences product distributions in dithiobenzoate-mediated polymerizations. The model predicts that cross-termination between short propagating radicals and intermediate radicals contributes to the formation of terminated products, which has been confirmed through mass spectrometric analysis of polymerization products [16]. These cross-termination products appear in significant abundances during both pre-equilibrium and main equilibrium stages, contradicting earlier assumptions that such reactions were negligible.

The kinetic importance of cross-termination has been quantitatively assessed through time-resolved electron paramagnetic resonance spectroscopy, which suggests that cross-termination rate coefficients are approximately 0.25 times the propagating radical termination coefficient [4]. This relationship indicates that while cross-termination is not the dominant termination pathway, it represents a significant competing reaction that influences overall polymerization kinetics and molecular weight distributions.

Comparative Kinetics with Other Chain Transfer Agents

Trithiocarbonates vs. Dithiobenzoates

The kinetic behavior of trithiocarbonate chain transfer agents differs markedly from dithiobenzoates, primarily due to differences in intermediate radical stability and fragmentation rates [17] [18]. Trithiocarbonates typically exhibit faster fragmentation kinetics and lower equilibrium constants, resulting in reduced retardation effects and shorter inhibition periods compared to dithiobenzoate systems [17]. This fundamental difference makes trithiocarbonates more suitable for polymerizations requiring rapid kinetics and minimal retardation.

Experimental comparisons have demonstrated that trithiocarbonate-mediated polymerizations achieve higher rates of monomer conversion while maintaining comparable control over molecular weight and dispersity [17]. The improved kinetic behavior of trithiocarbonates is attributed to their lower tendency to form stable intermediate radicals, which minimizes the accumulation of dormant species that characterizes dithiobenzoate systems [17].

The thermal stability profiles of polymers synthesized with trithiocarbonate versus dithiobenzoate end groups also differ significantly [19] [20]. Trithiocarbonate-terminated polymers generally exhibit superior thermal stability due to the reduced tendency for end-group degradation reactions that can initiate premature polymer decomposition [19]. This thermal stability advantage, combined with superior kinetic performance, has led to increased preference for trithiocarbonate agents in many RAFT applications.

In aqueous polymerization systems, the advantages of trithiocarbonates become even more pronounced due to their superior hydrolytic stability compared to dithiobenzoates [17]. Studies have shown that trithiocarbonates maintain their chain transfer activity under aqueous conditions where dithiobenzoates undergo significant hydrolytic degradation, leading to loss of polymerization control [17].

Solvent and Temperature Dependencies

The influence of reaction medium on RAFT polymerization kinetics varies significantly between dithiobenzoate and trithiocarbonate systems [21] [22] [23]. Solvent effects on chain transfer agent photochemistry and thermal decomposition pathways have been extensively characterized, revealing that polar solvents generally stabilize intermediate radicals while nonpolar solvents promote fragmentation reactions [21] [22].

Temperature dependencies in dithiobenzoate systems follow Arrhenius behavior with activation energies typically ranging from 18-28 kJ mol⁻¹ for the overall equilibrium process [3] [24]. The temperature coefficient for the equilibrium constant indicates ΔEa = -28 ± 4 kJ mol⁻¹, suggesting that fragmentation becomes increasingly favored at elevated temperatures [24]. This temperature dependence provides a mechanism for optimizing polymerization conditions to minimize retardation effects while maintaining control.

Comparative studies of polymerization kinetics in different solvents have revealed that the chain transfer constant decreases with increasing temperature due to the enhanced propagation rate relative to chain transfer [22]. In photoiniferter RAFT systems, the effective collision factor A correlates exponentially with the extinction coefficient of the chain transfer agent in various solvents, indicating that solvent-dependent excitation efficiency significantly influences polymerization rates [22].

XLogP3

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Wikipedia

Tert-butyl Dithiobenzoate

Dates

Last modified: 08-16-2023

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